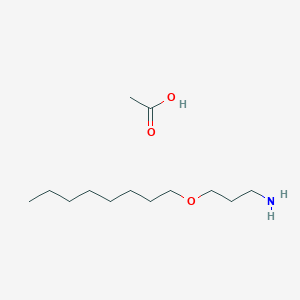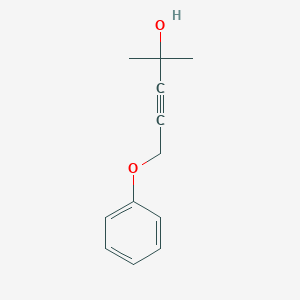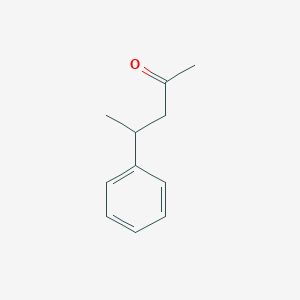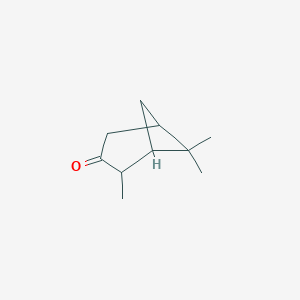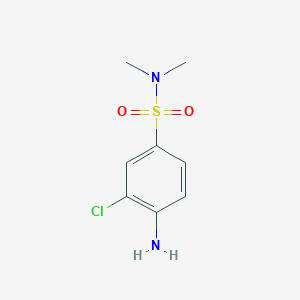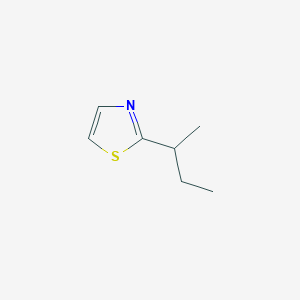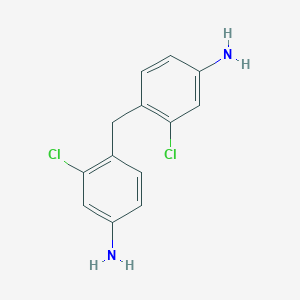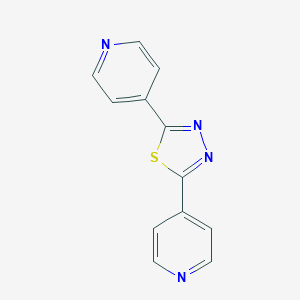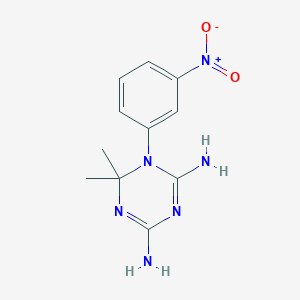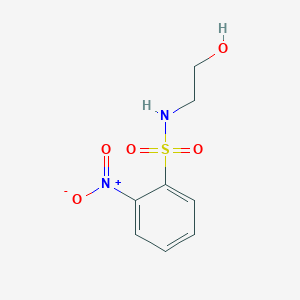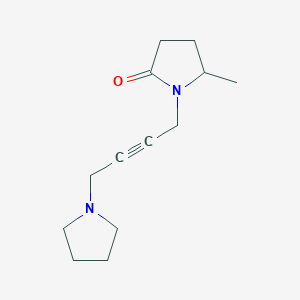
(+-)-5-Methyl-1-(4-(1-pyrrolidinyl)-2-butynyl)-2-pyrrolidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(+-)-5-Methyl-1-(4-(1-pyrrolidinyl)-2-butynyl)-2-pyrrolidinone, also known as MPBD, is a synthetic compound that belongs to the class of pyrrolidinone derivatives. It has been widely used in scientific research for its potential as a pharmacological tool in studying the central nervous system.
作用機序
The exact mechanism of action of (+-)-5-Methyl-1-(4-(1-pyrrolidinyl)-2-butynyl)-2-pyrrolidinone is not fully understood. However, it has been reported to bind to the sigma-1 receptor with high affinity and selectivity. The sigma-1 receptor is known to modulate the activity of various ion channels and receptors, including the NMDA receptor, which is involved in learning and memory processes. (+-)-5-Methyl-1-(4-(1-pyrrolidinyl)-2-butynyl)-2-pyrrolidinone has also been reported to enhance the release of GABA, which is an inhibitory neurotransmitter in the brain.
生化学的および生理学的効果
(+-)-5-Methyl-1-(4-(1-pyrrolidinyl)-2-butynyl)-2-pyrrolidinone has been reported to have several biochemical and physiological effects. It has been shown to increase the release of dopamine, which is a neurotransmitter involved in reward and motivation. (+-)-5-Methyl-1-(4-(1-pyrrolidinyl)-2-butynyl)-2-pyrrolidinone has also been reported to increase the release of acetylcholine, which is involved in learning and memory processes. In addition, (+-)-5-Methyl-1-(4-(1-pyrrolidinyl)-2-butynyl)-2-pyrrolidinone has been shown to have anxiolytic and antidepressant-like effects in animal models.
実験室実験の利点と制限
(+-)-5-Methyl-1-(4-(1-pyrrolidinyl)-2-butynyl)-2-pyrrolidinone has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has high potency and selectivity for the sigma-1 receptor, which makes it a useful tool for studying the physiological and pathological processes involving this receptor. However, there are some limitations to the use of (+-)-5-Methyl-1-(4-(1-pyrrolidinyl)-2-butynyl)-2-pyrrolidinone in lab experiments. It has been reported to have low solubility in aqueous solutions, which can make it difficult to administer in certain experiments. In addition, the exact mechanism of action of (+-)-5-Methyl-1-(4-(1-pyrrolidinyl)-2-butynyl)-2-pyrrolidinone is not fully understood, which can limit its usefulness in certain studies.
将来の方向性
There are several future directions for the use of (+-)-5-Methyl-1-(4-(1-pyrrolidinyl)-2-butynyl)-2-pyrrolidinone in scientific research. One potential direction is the development of more selective and potent ligands for the sigma-1 receptor. This could lead to the development of new drugs for the treatment of various neurological and psychiatric disorders. Another potential direction is the study of the role of (+-)-5-Methyl-1-(4-(1-pyrrolidinyl)-2-butynyl)-2-pyrrolidinone in the regulation of ion channels and receptors involved in learning and memory processes. This could lead to the development of new drugs for the treatment of cognitive disorders such as Alzheimer's disease. Finally, the study of the anxiolytic and antidepressant-like effects of (+-)-5-Methyl-1-(4-(1-pyrrolidinyl)-2-butynyl)-2-pyrrolidinone could lead to the development of new drugs for the treatment of anxiety and depression.
合成法
The synthesis of (+-)-5-Methyl-1-(4-(1-pyrrolidinyl)-2-butynyl)-2-pyrrolidinone involves the reaction of 5-methyl-2-pyrrolidinone with 1-(4-chlorobut-2-yn-1-yl)pyrrolidine in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography to obtain pure (+-)-5-Methyl-1-(4-(1-pyrrolidinyl)-2-butynyl)-2-pyrrolidinone. This method has been reported to yield high purity and high yield of (+-)-5-Methyl-1-(4-(1-pyrrolidinyl)-2-butynyl)-2-pyrrolidinone.
科学的研究の応用
(+-)-5-Methyl-1-(4-(1-pyrrolidinyl)-2-butynyl)-2-pyrrolidinone has been used as a pharmacological tool in several scientific research studies. It has been reported to have potential as a selective ligand for the sigma-1 receptor, which is involved in various physiological and pathological processes such as neuroprotection, pain modulation, and drug addiction. (+-)-5-Methyl-1-(4-(1-pyrrolidinyl)-2-butynyl)-2-pyrrolidinone has also been used in studies related to the GABAergic system, which is involved in the regulation of anxiety, depression, and epilepsy.
特性
CAS番号 |
18325-12-7 |
|---|---|
製品名 |
(+-)-5-Methyl-1-(4-(1-pyrrolidinyl)-2-butynyl)-2-pyrrolidinone |
分子式 |
C13H20N2O |
分子量 |
220.31 g/mol |
IUPAC名 |
5-methyl-1-(4-pyrrolidin-1-ylbut-2-ynyl)pyrrolidin-2-one |
InChI |
InChI=1S/C13H20N2O/c1-12-6-7-13(16)15(12)11-5-4-10-14-8-2-3-9-14/h12H,2-3,6-11H2,1H3 |
InChIキー |
BZCOASIWPFVBQZ-UHFFFAOYSA-N |
SMILES |
CC1CCC(=O)N1CC#CCN2CCCC2 |
正規SMILES |
CC1CCC(=O)N1CC#CCN2CCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



